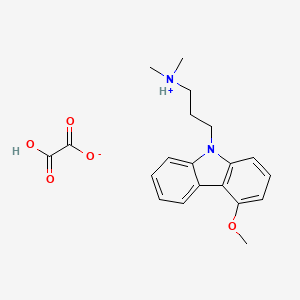

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate

Description

Its molecular formula is inferred as C₁₈H₂₂N₂O₅ (assuming oxalate adds two oxygen and two carbons). The structure includes a tertiary amine (dimethylamino group) and a methoxy substituent, which influence its electronic properties and solubility .

Properties

CAS No. |

41734-85-4 |

|---|---|

Molecular Formula |

C20H24N2O5 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;3-(4-methoxycarbazol-9-yl)propyl-dimethylazanium |

InChI |

InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-15-9-5-4-8-14(15)18-16(20)10-6-11-17(18)21-3;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

WLKAPQROLQEIEH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of carbazole derivatives substituted at the 9-position typically involves nucleophilic substitution on the carbazole nitrogen or direct alkylation, followed by functionalization at the aromatic ring (such as methoxylation at the 4-position). The oxalate salt formation usually occurs as a final step to isolate the compound in a stable crystalline form.

Preparation of 9-(3-dimethylaminopropyl)carbazole Core

The key step is the alkylation of carbazole at the nitrogen (9-position) with a 3-dimethylaminopropyl moiety. A typical procedure involves:

- Starting material: Carbazole

- Alkylating agent: 3-dimethylaminopropyl chloride or bromide

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Temperature: 80–100 °C

- Time: 12–24 hours

The reaction proceeds via nucleophilic substitution of the carbazole nitrogen on the alkyl halide, yielding 9-(3-dimethylaminopropyl)carbazole.

- A solution of carbazole (1.03 g, 6.16 mmol) in dimethyl carbonate (DMC) with DABCO (0.069 g, 0.62 mmol) heated at 90–95 °C for 24 h gave substituted carbazole derivatives.

Methoxylation at the 4-Position of Carbazole

3.1 Electrophilic Aromatic Substitution

Methoxylation at the 4-position of carbazole can be achieved by:

- Nitration at the 4-position followed by reduction to the amine and subsequent diazotization and replacement with methoxy group (Sandmeyer-type reaction).

- Alternatively, direct methoxylation via transition metal-catalyzed C–H activation may be employed.

3.2 Formylation and O-Methylation

Another approach involves:

- Formylation at the 4-position using POCl3/DMF (Vilsmeier-Haack reaction) to introduce an aldehyde group.

- Followed by methylation of the hydroxyl group to form the methoxy substituent.

- POCl3 (700 mg, 4.56 mmol) was added dropwise to DMF (400 mg, 5.42 mmol) at 0 °C, stirred for 1 h.

- 9-substituted carbazole (1.93 mmol) was added at 45 °C, then heated at 95 °C for 8–18 h to yield formylated carbazole derivatives.

Formation of the Oxalate Salt

The final step involves the formation of the oxalate salt by reaction of the free base carbazole derivative with oxalic acid:

- Dissolve the free base in an appropriate solvent (e.g., ethanol or methanol).

- Add oxalic acid dihydrate in stoichiometric amounts.

- Stir at room temperature until precipitation occurs.

- Filter and dry the crystalline oxalate salt.

This salt formation improves compound stability and facilitates purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation of carbazole | Carbazole, 3-dimethylaminopropyl halide, base, DMF, 90 °C, 24 h | 70–85 | Nucleophilic substitution |

| 2 | Formylation at 4-position | POCl3/DMF, 0 °C to 95 °C, 8–18 h | 65–80 | Vilsmeier-Haack reaction |

| 3 | Methoxylation | Methylation of hydroxyl intermediate (e.g., methyl iodide, base) | 75–90 | Electrophilic substitution |

| 4 | Oxalate salt formation | Oxalic acid, ethanol, room temp | 85–95 | Salt precipitation and isolation |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and integrity of the carbazole core.

- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.

- Melting Point: Sharp melting point of the oxalate salt confirms crystallinity and purity.

- Chromatography: TLC and HPLC used to monitor reactions and purity.

Mechanistic Insights and Optimization

- The N-alkylation step is sensitive to the choice of base and solvent; polar aprotic solvents like DMF favor higher yields.

- The formylation step requires careful temperature control to avoid poly-substitution.

- Methoxylation via methylation is straightforward but requires anhydrous conditions to prevent hydrolysis.

- Salt formation with oxalic acid is typically quantitative, but solvent choice affects crystallization quality.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or silver oxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acetone, silver oxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkylating agents for nucleophilic substitution, methoxy-containing reagents for electrophilic substitution.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate is characterized by its unique molecular structure, which includes a carbazole core with a 3-dimethylaminopropyl group and a methoxy group. Its molecular formula is C₁₈H₃₁N₃O₃ and it has a molecular weight of 360.42 g/mol. The oxalate form influences its solubility and reactivity in biological systems, making it a valuable subject for research.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Carbazole derivatives have shown promising results against various cancer types. For instance, studies indicate that certain carbazole compounds can inhibit the growth of melanoma cells by inducing apoptosis through the reactivation of the p53 pathway .

- Antimicrobial Properties : Research has demonstrated that carbazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from carbazole have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with zones of inhibition ranging from 10.3 to 26.08 mm at varying concentrations .

- Neuroprotective Effects : Some studies highlight the neuroprotective potential of carbazole derivatives against neuronal injury induced by glutamate. This suggests a therapeutic avenue for neurological disorders .

Applications in Drug Development

Carbazole derivatives are being explored for their potential in drug development across several therapeutic areas:

- Cancer Treatment : Several carbazole compounds have been approved for clinical use in cancer therapy, including Celiptium and Midostaurin, which target metastatic breast cancer and acute myeloid leukemia .

- Antimicrobial Agents : The synthesis of novel carbazole derivatives with enhanced antimicrobial properties is ongoing, with some showing effective inhibition against resistant bacterial strains .

- Neurological Disorders : Research into the neuroprotective effects of carbazole derivatives could lead to new treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Data Table: Biological Activities of Carbazole Derivatives

| Activity Type | Compound Example | Effectiveness (Zone of Inhibition) |

|---|---|---|

| Antitumor | 9-Ethyl-9H-carbazole-3-carbaldehyde | Strong inhibitory activity in melanoma |

| Antimicrobial | N-substituted carbazoles | Zones of inhibition: 10.3–26.08 mm |

| Neuroprotective | 2-Phenyl-9-(p-tolyl)-9H-carbazole | Significant neuroprotective activity |

Case Studies

- Melanoma Treatment : A study focused on the antitumor effects of carbazole derivatives revealed that specific compounds could selectively inhibit melanoma cell growth without affecting normal melanocytes, highlighting their potential as targeted cancer therapies .

- Antibacterial Activity : Research conducted on a series of N-substituted carbazoles demonstrated potent antibacterial activity against various strains, showcasing the versatility of these compounds in combating infections .

Mechanism of Action

The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

2.1 Substituent Position and Functional Group Variations

- 9-(3-Dimethylaminopropyl)-3-methoxy-carbazole oxalate (CID 39009) Key Difference: Methoxy group at the 3-position instead of 3. Molecular Formula: C₁₈H₂₂N₂O. Properties: Predicted collision cross-sections (CCS) for various adducts ([M+H]⁺: 200.7 Ų, [M+Na]⁺: 195.2 Ų) suggest moderate polarity. The absence of oxalate in this derivative may reduce solubility in polar solvents compared to the target compound .

- 9-(4-Bromobutyl)-9H-carbazole Synthesis: Alkylation of carbazole with 1,4-dibromobutane (89.5% yield) . Applications: Bromoalkyl chains enable further functionalization (e.g., nucleophilic substitution), contrasting with the dimethylaminopropyl group, which is more stable and may confer basicity .

- 9-(4-Ethynylphenyl)carbazole (CAS 262861-81-4) Functional Group: Ethynylphenyl enables Sonogashira coupling and click chemistry for macromolecule synthesis. Applications: Used in photoluminescent materials and supercapacitors, leveraging π-conjugation from the ethynyl group. The target compound’s dimethylaminopropyl group lacks similar reactivity but may enhance solubility in acidic conditions .

2.2 Counterion and Ionic Properties

9-[3-(4-Ethoxypiperidin-1-ium-1-yl)propyl]carbazole chloride (CAS 100105-12-2)

9-(Biphenyl-4-yl)carbazole (CAS 6299-16-7)

2.4 Physicochemical and Application Comparisons

Biological Activity

Carbazole derivatives, particularly Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound possesses a unique structure that enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O5

- Structural Features :

- Carbazole core known for its fluorescence and biological activity.

- Dimethylaminopropyl group enhances solubility and biological interaction.

- Methoxy group contributes to its pharmacological efficacy.

- Oxalate moiety increases stability and solubility.

The compound's structure allows for electrophilic substitution reactions, which are typical for carbazole derivatives due to the electron-rich nature of the carbazole ring.

1. Anticancer Activity

Research indicates that carbazole derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : Studies demonstrate that these compounds can effectively inhibit the growth of various cancer cell lines .

- Mechanisms of action : They may act by modulating key signaling pathways involved in cell survival and apoptosis, including the p53 pathway .

2. Antimicrobial Properties

Carbazole derivatives also display significant antimicrobial activity. For instance:

- In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential for treating bacterial infections .

- The antibacterial activity is often assessed using disk diffusion methods, revealing varied inhibition zones depending on the structural modifications of the carbazole nucleus .

3. Neuroprotective Effects

The neuroprotective potential of carbazole derivatives is another area of interest:

- Neuroprotection against oxidative stress : Compounds have been found to protect neuronal cells from damage caused by oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

- Mechanisms : This neuroprotection is often attributed to antioxidative properties and modulation of neurotransmitter systems, particularly acetylcholine .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of carbazole derivatives:

| Study | Findings |

|---|---|

| Ghobadian et al. (2018) | Identified compounds with potent anti-butyrylcholinesterase activity, indicating potential for Alzheimer's treatment. |

| Dabrovolskas et al. (2020) | Synthesized various carbazole derivatives showing significant antibacterial activity against Bacillus subtilis and E. coli. |

| Rana et al. (2021) | Reviewed diverse biological activities of carbazole derivatives, emphasizing their anticancer and antimicrobial effects. |

These findings underscore the versatility and therapeutic potential of carbazole derivatives like Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate.

Q & A

Q. What synthetic methodologies are recommended for preparing carbazole derivatives with 3-dimethylaminopropyl and methoxy substituents?

The synthesis typically involves multi-step reactions, including N-alkylation and Williamson ether synthesis . For example, N-alkylation of carbazole with 3-dimethylaminopropyl halides (e.g., bromide or chloride) in solvents like toluene or acetonium, often catalyzed by tetrabutylammonium bromide (TBAB), yields the 9-substituted carbazole intermediate . Methoxy group introduction may proceed via nucleophilic substitution using potassium hydroxide and methylating agents. Final oxalate salt formation is achieved by reacting the free base with oxalic acid in ethanol. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers characterize the electronic structure of this carbazole derivative to predict its optoelectronic properties?

Density Functional Tight-Binding (DFTB) and Time-Dependent DFT (TD-DFT) methods are effective for calculating HOMO/LUMO energies, dipole moments, and absorption spectra. For instance, SCC-DFTB simulations for carbazole derivatives show HOMO energies near -5.49 eV and bandgaps of ~4.13 eV, which align with experimental UV-Vis data (e.g., absorption peaks at 239–291 nm) . Experimental validation via cyclic voltammetry (for HOMO/LUMO) and UV-Vis spectroscopy (for bandgap) is recommended to resolve discrepancies between computational and empirical results .

Q. What are the critical steps in purifying carbazole-oxalate derivatives to ensure reproducibility in pharmacological studies?

Post-synthesis purification involves silica gel column chromatography (using ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. For oxalate salts, ensure stoichiometric control during acid-base reactions to avoid residual oxalic acid, which can skew biological assay results. Purity validation via HPLC (>95%) and NMR (absence of extraneous peaks) is essential .

Advanced Research Questions

Q. How can experimental design techniques optimize the synthesis yield and purity of this compound?

Factorial design (e.g., response surface methodology) is effective for identifying critical factors like reaction temperature, solvent polarity, and catalyst concentration. For example, in analogous oxalate syntheses, temperature was found to dominantly influence particle size and purity (e.g., 70–90°C for optimal iron oxalate crystallization) . Apply Design of Experiments (DoE) to minimize trial runs and resolve interactions between variables (e.g., TBAB catalyst efficiency vs. solvent choice) .

Q. What strategies address contradictions in reported HOMO/LUMO values for carbazole derivatives across studies?

Discrepancies often arise from differing computational parameters (e.g., basis sets, solvation models) or experimental conditions (e.g., solvent polarity in CV measurements). To harmonize

Q. How does the oxalate counterion influence the material properties of this carbazole derivative in optoelectronic applications?

Oxalate ions can enhance crystallinity and thermal stability via strong hydrogen bonding, as observed in poly(methyl methacrylate)-carbazole copolymers for OLEDs . However, excess oxalate may quench luminescence. Characterize via:

Q. What computational approaches predict the biological activity of this compound, given its structural similarity to pharmacologically active carbazoles?

Molecular docking and QSAR modeling are key. For example:

- Dock the compound into target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina, referencing known carbazole-drug complexes.

- Train QSAR models on datasets of carbazole derivatives with anti-cancer or anti-inflammatory activity, using descriptors like logP, polar surface area, and HOMO energy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.